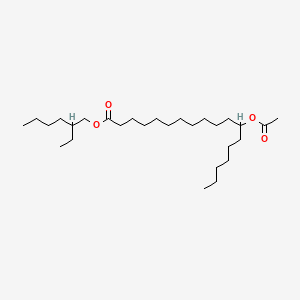

2-Ethylhexyl 12-(acetoxy)octadecanoate

描述

属性

CAS 编号 |

61800-40-6 |

|---|---|

分子式 |

C28H54O4 |

分子量 |

454.7 g/mol |

IUPAC 名称 |

2-ethylhexyl 12-acetyloxyoctadecanoate |

InChI |

InChI=1S/C28H54O4/c1-5-8-10-17-21-27(32-25(4)29)22-18-15-13-11-12-14-16-19-23-28(30)31-24-26(7-3)20-9-6-2/h26-27H,5-24H2,1-4H3 |

InChI 键 |

DDGZCTKMHAYRKN-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCC(CC)CCCC)OC(=O)C |

产品来源 |

United States |

科学研究应用

Polymer Industry

2-Ethylhexyl 12-(acetoxy)octadecanoate is utilized as a plasticizer in various polymer formulations. Its high molecular weight and low volatility make it suitable for enhancing the flexibility and durability of plastics, especially in applications such as:

- Cable Insulation : Improves the mechanical properties of insulation materials.

- Toys and Medical Devices : Used in the production of safe and flexible plastic components .

Food Industry

This compound is also investigated for its potential use as a food additive. Its properties allow it to function as an emulsifier or stabilizer in food formulations, enhancing texture and shelf life. The safety evaluations for such applications are ongoing, with studies indicating that it can be metabolized without significant toxicity .

Cosmetics and Personal Care Products

Due to its emollient properties, this compound is included in cosmetic formulations. It helps to improve skin feel and provides moisture retention in creams and lotions. Safety assessments have shown that it exhibits low irritation potential when applied topically .

Toxicity Studies

Research indicates that while the compound is generally regarded as safe for use in consumer products, certain toxicological studies have raised concerns regarding its hydrolysis products. For instance:

- Acute Toxicity : Studies have shown low acute toxicity levels in animal models, with no significant adverse effects observed at high doses .

- Reproductive Toxicity : The hydrolysis product, 2-ethylhexanol, has been classified as potentially hazardous to reproduction, indicating a need for careful consideration in formulations intended for pregnant populations .

Case Study 1: Polymer Applications

A study conducted on the use of this compound in PVC formulations demonstrated improved flexibility and thermal stability compared to traditional plasticizers. The research highlighted its effectiveness in maintaining mechanical properties under varying temperature conditions.

Case Study 2: Food Safety Assessment

In a comprehensive review of food contact materials, researchers evaluated the migration of this compound from packaging into food products. The findings suggested minimal migration levels, supporting its safety for use in food packaging applications .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 2-Ethylhexyl 12-(acetoxy)octadecanoate

- CAS No.: 61800-40-6

- Molecular Formula : C28H54O4

- Molecular Weight : 454.73 g/mol .

Properties and Applications: This compound is a nonionic surfactant classified as an ester-type fatty alcohol ester. It is a liquid insoluble in water, stable under normal conditions but hydrolyzes in strong acidic or alkaline environments. Key properties include excellent lubrication, emulsification, and dispersing capabilities, making it suitable for cosmetics and personal care products as an emollient and stabilizer .

Safety : Flammable and irritating to skin/eyes; ecotoxicological risks require careful handling .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Functional Group Analysis

- Acetoxy vs. Hydroxyl: The acetoxy group in this compound enhances stability against hydrolysis compared to hydroxyl-containing analogs like 2-Ethylhexyl 12-hydroxyoctadecanoate. The latter’s hydroxyl group increases polarity and oxidative susceptibility, limiting its use in formulations requiring long-term stability .

Branching and Chain Length :

Octyldodecyl stearoyl stearate’s branched alkyl chain (C20) and stearoyloxy group contribute to higher molecular weight (847.49 g/mol) and viscosity, enabling superior film-forming properties. In contrast, the simpler ethylhexyl group in the parent compound balances lipophilicity and spreadability .

常见问题

Q. What are the primary synthetic routes for 2-Ethylhexyl 12-(acetoxy)octadecanoate, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification or transesterification. A common approach involves reacting 12-(acetoxy)octadecanoic acid with 2-ethylhexanol under acidic or enzymatic catalysis. Optimization requires monitoring variables like temperature (80–120°C), catalyst loading (e.g., 1–5% H₂SO₄ or lipases), and molar ratios (1:1.2 acid:alcohol). Rotating packed bed reactors can enhance mass transfer efficiency in large-scale lab syntheses . Use databases like REAXYS to compare yields across conditions and validate intermediates via NMR or FTIR .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : Confirm ester linkages (δ 4.0–4.3 ppm for –OCH₂–) and acetoxy groups (δ 2.0–2.1 ppm for CH₃COO–).

- Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., m/z 454 for [M+H]⁺) and fragmentation patterns.

- HPLC : Assess purity using C18 columns with UV detection at 210–220 nm. Cross-reference data with PubChem or CAS Common Chemistry for structural validation .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should test degradation kinetics under:

- Temperature : Accelerated aging at 40°C vs. ambient (25°C).

- Humidity : Monitor hydrolysis of acetoxy groups at >60% RH.

- Light Exposure : UV-Vis spectroscopy to detect photooxidation products. Use sealed, amber vials with inert gas (N₂) for long-term storage. Data contradictions in degradation rates may arise from impurities or solvent residues; validate via GC-MS .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in catalytic esterification of this compound?

Discrepancies often stem from competing side reactions (e.g., acid-catalyzed hydrolysis or alcohol dehydration). Employ density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, H₂SO₄ may favor acyl-oxygen cleavage, while lipases (e.g., Candida antarctica) stabilize tetrahedral intermediates. Validate using kinetic isotope effects or in-situ IR spectroscopy .

Q. How can researchers resolve contradictory data on the compound’s environmental persistence?

Conflicting biodegradation studies may arise from varying microbial consortia or test protocols (e.g., OECD 301B vs. EPA 835.3170). Apply in silico tools like EPI Suite to predict half-lives, and cross-validate with experimental LC-MS/MS data under standardized OECD conditions. Link findings to theoretical frameworks like QSAR models for ester degradation .

Q. What factorial design strategies optimize solvent selection for green synthesis of this compound?

Use a 2³ factorial design to evaluate:

Q. How does the compound interact with lipid bilayers in biomedical studies?

Employ molecular dynamics (MD) simulations to assess partitioning into lipid membranes. Experimental validation via fluorescence anisotropy or DSC can quantify changes in membrane phase behavior. Note that the acetoxy group may enhance solubility in hydrophobic domains, altering drug delivery efficacy .

Q. What computational tools predict the metabolic fate of this compound in biological systems?

Leverage databases like BKMS_METABOLIC and PISTACHIO to map potential hydrolysis pathways (e.g., esterase-mediated cleavage). Combine with in vitro hepatocyte assays to identify major metabolites. Discrepancies between predicted and observed metabolites may indicate novel enzymatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。